Rasagiline-13C3 Hydrochloride
Description
Properties
Molecular Formula |
C₉¹³C₃H₁₄ClN |
|---|---|
Molecular Weight |
210.68 |
Synonyms |
(1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine-13C3 Hydrochloride; (R)-2,3-Dihydro-N-2-Propynyl-1-indenamine-13C3 Hydrochloride; Agilect-13C3 Hydrochloride; Azilect-13C3 Hydrochloride; TVP-1012-13C3 Hydrochloride; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Enrichment Strategies for Rasagiline 13c3 Hydrochloride
Methodological Approaches for the Synthesis of Isotopically Labeled Rasagiline (B1678815) Analogues
The synthesis of Rasagiline-13C3 Hydrochloride involves the introduction of three ¹³C atoms into the molecular structure of Rasagiline. The most common approach for synthesizing Rasagiline and its analogues is the N-alkylation of (R)-1-aminoindan with a suitable propargyl derivative.
Specific Isotopic Labeling Pathways for Carbon-13 Incorporation
The strategic placement of the three ¹³C atoms is crucial for the utility of Rasagiline-13C3 Hydrochloride as an internal standard. The labeling is typically introduced in the propargyl group, as this moiety is synthetically accessible for isotopic modification. The three carbon atoms of the propargyl group are replaced with their stable isotope, ¹³C. This results in a mass shift of +3 atomic mass units compared to the unlabeled compound, which is readily distinguishable by mass spectrometry.
The synthesis of the ¹³C-labeled propargyl precursor is a key step. This can be achieved through various synthetic routes starting from commercially available ¹³C-labeled starting materials. For instance, a plausible pathway could involve the use of ¹³C-labeled acetylene (B1199291) or a ¹³C-labeled Grignard reagent to construct the three-carbon propargyl chain.
Precursor Chemistry and Reaction Schemes for Labeled Synthesis
The primary precursors for the synthesis of Rasagiline-13C3 Hydrochloride are (R)-1-aminoindan and a ¹³C₃-labeled propargyl electrophile. The most commonly used propargyl electrophiles in the synthesis of Rasagiline are propargyl bromide or propargyl benzenesulfonate.
A general reaction scheme for the synthesis is as follows:
(R)-1-aminoindan is reacted with a ¹³C₃-labeled propargyl halide (e.g., propargyl-1,2,3-¹³C₃ bromide) in the presence of a base and a suitable solvent. The base, such as potassium carbonate or a non-nucleophilic organic base, is used to deprotonate the amino group of (R)-1-aminoindan, facilitating the nucleophilic attack on the labeled propargyl electrophile. The reaction is typically carried out in an organic solvent like acetonitrile (B52724) or dimethylformamide.
Following the alkylation reaction, the resulting Rasagiline-13C3 free base is converted to its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ether, leading to the precipitation of Rasagiline-13C3 Hydrochloride.
Table 1: Key Reactants in the Synthesis of Rasagiline-13C3 Hydrochloride
| Compound Name | Role |
| (R)-1-aminoindan | Chiral starting material providing the indane backbone. |
| Propargyl-1,2,3-¹³C₃ bromide | ¹³C-labeled alkylating agent. |
| Potassium Carbonate | Base to facilitate the N-alkylation reaction. |
| Acetonitrile | Reaction solvent. |
| Hydrochloric Acid | For the conversion of the free base to the hydrochloride salt. |
Comprehensive Characterization of Isotopic Purity and Structural Integrity
To ensure the suitability of Rasagiline-13C3 Hydrochloride as an internal standard, a thorough characterization of its isotopic purity and structural integrity is essential. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Confirmation of Labeling Positions
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the isotopic labeling. The mass spectrum of Rasagiline-13C3 Hydrochloride will show a molecular ion peak that is three mass units higher than that of the unlabeled Rasagiline Hydrochloride. For example, the protonated molecule [M+H]⁺ of Rasagiline is observed at m/z 172.1, while for Rasagiline-13C3, it is observed at m/z 175.1 researchgate.netnih.govfrontiersin.org. Tandem mass spectrometry (MS/MS) can further confirm the location of the labels by analyzing the fragmentation pattern. The product ion of Rasagiline is typically observed at m/z 117.1, and for Rasagiline-13C3, a corresponding product ion is observed at m/z 117.2, indicating that the fragmentation does not involve the loss of the labeled carbons researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides direct evidence of the positions of the ¹³C labels. The signals corresponding to the labeled carbon atoms in the propargyl group will be significantly enhanced in the ¹³C NMR spectrum. Furthermore, the coupling patterns between the ¹³C-labeled carbons and adjacent protons in the ¹H NMR spectrum can provide additional confirmation of the label positions. While specific NMR data for Rasagiline-13C3 Hydrochloride is not readily available in the public domain, the principles of NMR spectroscopy for isotopically labeled compounds are well-established.
Assessment of Isotopic Enrichment and Chemical Purity for Research Applications
The utility of Rasagiline-13C3 Hydrochloride as an internal standard is directly dependent on its isotopic enrichment and chemical purity.
Isotopic Enrichment: Isotopic enrichment refers to the percentage of molecules that contain the desired number of ¹³C atoms. This is typically determined using high-resolution mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the M+0, M+1, M+2, and M+3 peaks can be measured to calculate the percentage of the triply labeled species. The isotopic enrichment for such standards is generally required to be high, often exceeding 98-99%, to minimize interference from unlabeled or partially labeled species.
Chemical Purity: The chemical purity of Rasagiline-13C3 Hydrochloride is crucial to avoid the introduction of interfering substances in analytical assays. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the standard method for assessing chemical purity. The analysis should demonstrate the absence of significant impurities, such as starting materials, byproducts from the synthesis, or degradation products. The purity is typically reported as a percentage, with values greater than 98% being common for analytical standards.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Confirmation of isotopic labeling and molecular weight. | Molecular ion peak at m/z 175.1 for [M+H]⁺, confirming the +3 mass shift. |
| Tandem MS (MS/MS) | Structural confirmation and location of labels. | Fragmentation pattern consistent with labeling on the propargyl group. |
| ¹³C NMR Spectroscopy | Direct confirmation of ¹³C label positions. | Enhanced signals for the carbons of the propargyl group. |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of label positions through coupling. | Analysis of proton signals and their coupling to ¹³C. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Determination of the percentage of the desired compound and detection of any impurities. |
Advanced Analytical Methodologies Employing Rasagiline 13c3 Hydrochloride
Role as an Internal Standard in Quantitative Bioanalytical Assays
An internal standard is a compound with a known concentration that is added to a sample before analysis. numberanalytics.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. numberanalytics.comfiveable.me
Principles of Isotopic Internal Standards in Mass Spectrometry
Isotopically labeled internal standards, such as Rasagiline-13C3 Hydrochloride, are considered the ideal choice for quantitative mass spectrometry. scioninstruments.com These standards are synthetic versions of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., 13C, 2H, 15N). wuxiapptec.com Rasagiline-13C3 Hydrochloride contains three carbon-13 isotopes, giving it a molecular weight that is three units higher than the unlabeled rasagiline (B1678815). researchgate.netcaymanchem.com
The fundamental principle behind their use is that stable isotope-labeled internal standards (SIL-IS) have nearly identical chemical and physical properties to their unlabeled counterparts. wuxiapptec.com This ensures that the SIL-IS and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. lgcstandards.comwaters.com Because they can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations that can occur during the analytical process. scioninstruments.comlgcstandards.com The use of 13C-labeled standards is often preferred over deuterium (B1214612) (2H) labeled standards, as the latter can sometimes exhibit slight differences in retention time, which may affect the accuracy of matrix effect compensation. nih.govcdc.gov
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. waters.com These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. scioninstruments.comwaters.com Matrix effects can lead to either ion suppression or enhancement, causing significant inaccuracies in quantitative results. waters.com
The use of a SIL-IS like Rasagiline-13C3 Hydrochloride is a powerful strategy to mitigate these matrix effects. waters.comnih.gov Since the SIL-IS co-elutes with the analyte and has the same chemical properties, it is assumed to experience the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte's response to the SIL-IS's response, the variability introduced by the matrix effect is effectively canceled out, leading to more accurate and reliable quantification. wuxiapptec.comresearchgate.net
Development and Validation of High-Sensitivity Analytical Methods for Rasagiline and its Metabolites
The development of robust and sensitive analytical methods is crucial for studying the pharmacokinetics of rasagiline and its metabolites. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization
The optimization of an LC-MS/MS method involves a systematic approach to achieve the desired sensitivity, selectivity, and speed of analysis.
The goal of chromatographic separation is to resolve the analyte and its internal standard from other matrix components to minimize interference. For the analysis of rasagiline, reversed-phase liquid chromatography (RPLC) is commonly employed.
Several studies have detailed the chromatographic conditions for rasagiline analysis. For instance, a method for the quantification of rasagiline in human plasma utilized a Zorbax Eclipse Plus C18 column (2.1 mm × 50 mm, 3.5 µm) with a simple isocratic mobile phase. researchgate.net Another method for rasagiline and its metabolites used a Zorbax Extend C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724), 5 mM ammonium (B1175870) acetate, and acetic acid (40:60:0.05, v/v/v). researchgate.net The selection of the column and mobile phase composition is critical for achieving good peak shape and resolution.
Interactive Data Table: Examples of Chromatographic Conditions for Rasagiline Analysis
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 rroij.com | Method 4 iosrjournals.org |
| Column | Zorbax Eclipse Plus C18 (2.1 mm×50 mm, 3.5 µm) | Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) | Inertsil ODS C18 (250mm X 4.6mm, 5 µm) | Hypersil BDS, C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Isocratic | Acetonitrile:5 mM Ammonium Acetate:Acetic Acid (40:60:0.05, v/v/v) | Methanol:Acetonitrile:Water (50:30:20 v/v), pH 3.2 | Buffer:Acetonitrile (45:55, v/v) |
| Flow Rate | Not Specified | 0.5 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | Mass Spectrometry | Mass Spectrometry | PDA at 206 nm | UV at 210nm |
| Run Time | 3.0 min | Not Specified | 6 mins | Not Specified |
Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
For rasagiline, analysis is typically performed in positive ion mode using electrospray ionization (ESI). The precursor ion for rasagiline corresponds to its protonated molecule [M+H]+, which has a mass-to-charge ratio (m/z) of 172.1. researchgate.net Upon fragmentation, a major product ion is observed at m/z 117.1. researchgate.net
For the internal standard, Rasagiline-13C3, the precursor ion is observed at m/z 175.1, reflecting the addition of three mass units from the 13C isotopes. researchgate.net Interestingly, a primary product ion for Rasagiline-13C3 is often cited with an m/z of 117.2, indicating that the fragmentation does not involve the labeled carbon atoms. researchgate.net This ensures that the fragmentation behavior of the analyte and the internal standard are highly similar, a key requirement for accurate quantification.
Interactive Data Table: Mass Spectrometric Transitions for Rasagiline and Rasagiline-13C3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rasagiline | 172.1 | 117.1 | researchgate.net |
| Rasagiline-13C3 | 175.1 | 117.2 | researchgate.net |
Spectrophotometric and Gas Chromatography-Mass Spectrometry (GC-MS) Methodological Considerations
While various analytical methods exist for the determination of Rasagiline, including UV-Visible spectrophotometry, the unique advantages of Rasagiline-13C3 Hydrochloride are most prominent in mass spectrometric techniques. rubatosis.orgresearchgate.net
Spectrophotometric Considerations: Spectrophotometric methods typically rely on the absorption of ultraviolet or visible light by a chromophore within the molecule. researchgate.net The introduction of three 13C atoms in Rasagiline-13C3 Hydrochloride does not alter the electronic structure of the molecule's chromophore. Consequently, its UV absorption spectrum is virtually identical to that of unlabeled Rasagiline. Therefore, Rasagiline-13C3 Hydrochloride offers no significant advantage as an internal standard in methods based solely on spectrophotometric detection, as it cannot be distinguished from the native analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations: In GC-MS, Rasagiline-13C3 Hydrochloride is an exceptionally effective internal standard. nih.gov After chromatographic separation by the gas chromatograph, the analyte and the internal standard enter the mass spectrometer. Although they have nearly identical retention times due to their similar physicochemical properties, they are readily differentiated by the mass analyzer based on their mass-to-charge (m/z) ratio. science.gov The mass of Rasagiline-13C3 is three Daltons higher than that of native Rasagiline. caymanchem.com
Key considerations for using Rasagiline-13C3 Hydrochloride in GC-MS include:
Co-elution: The SIL-IS should ideally co-elute with the unlabeled analyte to ensure that both experience the same conditions throughout the analytical process, including any potential ion suppression or enhancement effects in the MS source. scispace.com
Isotopic Purity: The isotopic purity of the standard is crucial to prevent cross-signal contributions between the analyte and the internal standard, which could affect quantification, especially if the system response is nonlinear. acs.org
Fragmentation: The fragmentation pattern in the mass spectrometer should be well-characterized for both the labeled and unlabeled compounds to select specific, intense, and interference-free ions for selected ion monitoring (SIM), which enhances sensitivity and selectivity. science.gov
Rigorous Validation Criteria for Analytical Performance in Research Settings
The validation of bioanalytical methods is essential to ensure that they are reliable and reproducible for their intended use. nalam.cascience.gov Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for this process. europa.eueuropa.eu The use of a SIL-IS like Rasagiline-13C3 Hydrochloride is a key component in meeting these rigorous standards.
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, including metabolites, impurities, or co-administered drugs. nalam.ca Selectivity refers to the ability to differentiate and quantify the analyte from endogenous components in the biological matrix (e.g., plasma, serum). europa.eu
When using Rasagiline-13C3 Hydrochloride in an LC-MS/MS method, its primary advantage is that it experiences the same matrix effects and extraction variability as the native Rasagiline. researchgate.net Because the SIL-IS and the analyte are chemically alike, they co-elute chromatographically. However, they are distinguished by the mass spectrometer. This allows for precise quantification of the analyte, even if other matrix components interfere at the same retention time, as these interfering components are unlikely to have the same mass as either the analyte or the SIL-IS. europa.eu Method validation guidelines recommend testing for selectivity by analyzing at least six different blank matrix sources to check for interferences at the retention time of the analyte and the internal standard. europa.eu The response from any interfering components should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. nalam.caeuropa.eu
The use of Rasagiline-13C3 Hydrochloride as an internal standard is fundamental to establishing the linearity, precision, and accuracy of a quantitative assay. musechem.com By calculating the ratio of the analyte response to the internal standard response, variations introduced during sample preparation and instrument analysis can be effectively normalized. nih.gov
Linearity: The method's linearity is assessed by analyzing calibration standards at several concentration levels and demonstrating that the response ratio is directly proportional to the analyte concentration over a defined range. ijpacr.com Research has demonstrated excellent linearity for Rasagiline quantification using Rasagiline-13C3 as an internal standard across a wide range of concentrations, often from picogram to nanogram levels per milliliter. researchgate.netresearchgate.net
Precision: Precision measures the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-run precision assesses variability within a single analytical run, while inter-run precision measures it across different runs. researchgate.net Validated methods for Rasagiline consistently show low RSD values, often well below 15%. researchgate.net
Accuracy: Accuracy reflects how close the mean measured concentration is to the true concentration. It is expressed as the percentage of relative error (RE). researchgate.net The use of a SIL-IS ensures high accuracy by compensating for systematic errors that can occur during analysis. musechem.com
The table below summarizes findings from a validated bioanalytical LC-MS/MS method for Rasagiline using Rasagiline-13C3 Mesylate as the internal standard.
| Validation Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 5–12000 pg/mL | researchgate.netresearchgate.net |
| Correlation Coefficient (r²) | >0.99 | ijpacr.com |
| Intra-run Precision (% RSD) | 1.3%–2.9% | researchgate.netresearchgate.net |
| Inter-run Precision (% RSD) | 1.6%–2.2% | researchgate.netresearchgate.net |
| Accuracy (% RE) | Within ±6.4% | researchgate.net |
Stability: Evaluating the stability of an analyte in a biological matrix under various storage and handling conditions is a critical part of method validation. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. europa.eu The SIL-IS helps to ensure that any degradation of the analyte during these processes is accurately accounted for, as the labeled and unlabeled compounds are expected to degrade at the same rate. scispace.com
Application of Stable Isotope Filtering in Drug Metabolite Identification
Beyond its use in quantification, Rasagiline-13C3 Hydrochloride is a powerful tool in drug metabolism studies for the identification of metabolites. Stable isotope tracing or filtering is a technique used in high-resolution mass spectrometry to pinpoint potential drug metabolites within a complex biological sample. jfda-online.com
The methodology involves analyzing samples from studies where a mixture of the unlabeled drug and its stable isotope-labeled version (e.g., a 1:1 mixture) has been administered or incubated. nih.gov The mass spectrometer detects ions from the native drug and its metabolites, as well as from the labeled drug and its corresponding labeled metabolites.
The key principle is that every metabolite of Rasagiline will appear in the mass spectrum as a pair of peaks: one from the unlabeled metabolite and one from the labeled metabolite, separated by a specific mass difference. For Rasagiline-13C3, this mass difference is 3 Daltons (due to the three 13C atoms). caymanchem.com Specialized software can then filter the entire dataset to find all ion pairs that exhibit this exact mass difference and appear with the expected intensity ratio. This approach dramatically reduces the complexity of the data and allows researchers to confidently identify drug-related compounds, distinguishing them from endogenous molecules and background noise. jfda-online.comfrontiersin.org This technique is highly effective for discovering both expected and unexpected metabolites. nih.gov
Preclinical Pharmacological and Mechanistic Research Applications
In Vitro Investigations into Rasagiline's Molecular and Cellular Actions
In vitro studies are fundamental to understanding the direct effects of rasagiline (B1678815) on a molecular and cellular level. The isotopic labeling of Rasagiline-13C3 Hydrochloride does not alter its pharmacological properties but facilitates its quantification and differentiation from endogenous molecules in experimental assays.
Rasagiline is characterized as a highly selective and potent irreversible inhibitor of monoamine oxidase type B (MAO-B). rmmj.org.ilresearchgate.netnih.gov Kinetic studies demonstrate that rasagiline binds covalently to the N5 nitrogen of the flavin residue, a key component of the MAO active site, which results in the enzyme's irreversible inactivation. rmmj.org.ilnih.govnih.gov This mechanism is characteristic of propargylamine (B41283) inhibitors. nih.govnih.gov
Research comparing rasagiline to its predecessor, selegiline, shows that while both have a similar selectivity for MAO-B over MAO-A, rasagiline is a significantly more potent inhibitor. nih.gov At therapeutic concentrations that achieve 95% or more inhibition of brain MAO-B, there is minimal inhibition of MAO-A. rmmj.org.ilnih.gov This high selectivity is crucial for its pharmacological profile. The major metabolite of rasagiline, 1-aminoindan, is a weak reversible inhibitor of MAO and is not considered to contribute significantly to the enzyme inhibition at clinical doses. nih.gov
| Enzyme | Inhibition Type | Mechanism | Selectivity |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | Irreversible, Potent | Covalent binding to N5 of flavin residue rmmj.org.ilnih.govnih.gov | Highly selective over MAO-A nih.gov |
| Monoamine Oxidase A (MAO-A) | Minimal at therapeutic doses | Inhibited only at higher doses nih.gov | Significantly less sensitive than MAO-B |
Beyond its primary action on MAO-B, rasagiline demonstrates significant neuroprotective properties by modulating various cellular pathways involved in cell survival and death. rasagiline.comhoustonmethodist.org These anti-apoptotic actions are largely independent of its MAO-B inhibition and are linked to its propargylamine structure. nih.govpreprints.org
In cellular models such as PC-12 and SH-SY5Y neuroblastoma cells, rasagiline has been shown to prevent apoptotic cell death induced by a range of neurotoxic insults. rasagiline.comnih.gov Its mechanism involves the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the downregulation of pro-apoptotic proteins such as Bax. rasagiline.comalzdiscovery.org Furthermore, rasagiline prevents the fall in mitochondrial membrane potential, inhibits the release of cytochrome c, and prevents the activation of caspase-3, all of which are critical steps in the apoptotic cascade. rasagiline.comnih.gov
Rasagiline also activates pro-survival signaling pathways. nih.gov Studies show it activates protein kinase C (PKC) and the Akt/Nrf2 signaling pathway. rasagiline.comnih.govnih.gov The activation of Akt can lead to the phosphorylation of other proteins that modulate neuronal cell death and survival. nih.gov
| Pathway/Process | Effect of Rasagiline | Key Mediators | Outcome |
|---|---|---|---|
| Apoptosis | Inhibition | ↑ Bcl-2, Bcl-xl rasagiline.comalzdiscovery.org ↓ Bax rasagiline.com ↓ Cytochrome c release rasagiline.com ↓ Caspase-3 activation rasagiline.com | Enhanced Cell Survival |
| Mitochondrial Function | Stabilization | Prevents fall in mitochondrial membrane potential rasagiline.comalzdiscovery.org | Mitochondrial Protection |
| Pro-Survival Signaling | Activation | ↑ Protein Kinase C (PKC) rasagiline.com ↑ Akt/Nrf2 pathway nih.govnih.gov | Neuroprotection |
Studies utilizing subcellular fractions, particularly human liver microsomes, have been essential in characterizing the metabolic fate of rasagiline. These investigations show that rasagiline undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) system. nih.govnih.gov The major isoenzyme responsible for its metabolism is CYP1A2. rmmj.org.ilnih.govxenotech.comdrugbank.com
The primary metabolic pathway results in the formation of its main metabolite, 1-aminoindan. rmmj.org.ilnih.govxenotech.com Unlike the metabolites of selegiline, 1-aminoindan is not an amphetamine derivative and lacks amphetamine-like properties. nih.govresearchgate.net Further metabolism involves glucuronide conjugation of rasagiline and its metabolites before excretion. drugbank.com In vitro evaluations have confirmed that rasagiline itself does not significantly inhibit various CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. xenotech.com
In Vivo Research in Animal Models Utilizing Labeled Rasagiline
The use of isotopically labeled rasagiline, such as Rasagiline-13C3 Hydrochloride, is particularly valuable in in vivo animal studies. The label allows for the precise tracing and quantification of the parent drug and its metabolites within complex biological systems, distinguishing them from endogenous compounds.
Animal models are crucial for understanding the pharmacokinetics and pharmacodynamics of rasagiline within the central nervous system. Following administration in rats, rasagiline has been shown to increase the levels of dopamine (B1211576) in the striatum. rmmj.org.ilnih.gov This effect is attributed to the inhibition of MAO-B, which reduces the breakdown of dopamine, and potentially to an increase in β-phenylethylamine, which can inhibit the dopamine transporter. rmmj.org.ilnih.gov
While specific studies detailing the disposition of Rasagiline-13C3 Hydrochloride in neural tissues are proprietary, the use of such labeled compounds is standard practice in preclinical development. Labeled rasagiline allows researchers to perform quantitative whole-body autoradiography, microdialysis, and mass spectrometry imaging to map its distribution, penetration across the blood-brain barrier, and accumulation in specific brain regions like the substantia nigra and striatum. This information is vital for correlating drug exposure with neurochemical changes and therapeutic effects. The use of Rasagiline-13C3 as an internal standard in pharmacokinetic studies confirms its utility in accurately measuring drug concentrations in biological matrices. nih.gov
Rasagiline has demonstrated robust neuroprotective activity in a wide array of in vivo models of neurodegeneration relevant to conditions like Parkinson's disease. researchgate.nethoustonmethodist.orgnih.gov It protects neurons from various neurotoxins, including N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA), which are used to create animal models of Parkinson's disease. rasagiline.commdpi.com
Evaluation of Pharmacodynamic Biomarkers in Animal Systems
Preclinical studies utilizing animal models have been instrumental in elucidating the pharmacodynamic profile of rasagiline. These studies have demonstrated the compound's ability to modulate key biomarkers associated with neuroprotection and dopaminergic function.
In a rodent model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), chronic administration of rasagiline demonstrated a significant neuroprotective effect. Treatment with rasagiline markedly increased the survival of dopaminergic neurons in the substantia nigra of lesioned rats. Compared to control subjects, two different doses of rasagiline resulted in a 97% and 119% increase in the survival of these critical neurons, respectively nih.gov. This neuroprotective effect was also associated with a reduction in motor stereotypies, indicating a functional improvement in the animal models nih.gov.
Further studies in guinea-pigs with unilateral 6-hydroxydopamine-induced lesions showed that chronic treatment with rasagiline significantly increased the concentration of dopamine in the intact striatum nih.gov. This modulation of dopamine levels is a direct consequence of MAO-B inhibition, which prevents the breakdown of dopamine in the brain rasagiline.com. The inhibition of MAO-B by rasagiline is highly potent and selective. In vitro studies using rat brain homogenates determined the IC50 value for MAO-B inhibition to be 4.43 nM, while the IC50 for MAO-A was significantly higher at 412 nM, demonstrating its selectivity nih.gov. Ex vivo studies further confirmed this potency, with an ED50 value for MAO-B inhibition in the rat brain of 0.1 mg/kg after a single dose nih.gov.
Table 1: Effects of Rasagiline on Pharmacodynamic Biomarkers in Animal Models
| Biomarker | Animal Model | Treatment Effect | Reference |
|---|---|---|---|
| Dopaminergic Neuron Survival | 6-OHDA-lesioned rats | +97% to +119% increase vs. control | nih.gov |
| Striatal Dopamine Concentration | 6-OHDA-lesioned guinea-pigs | Significant increase vs. control | nih.gov |
| MAO-B Inhibition (in vitro) | Rat brain homogenates | IC50: 4.43 nM | nih.gov |
| MAO-B Inhibition (ex vivo) | Rat brain | ED50: 0.1 mg/kg | nih.gov |
Mechanisms Underlying Observed Biological Effects (e.g., Dopamine Modulation, Protein Interactions)
The therapeutic potential of rasagiline extends beyond its symptomatic effects on dopamine levels and is attributed to its engagement with multiple intracellular signaling pathways and protein interactions that promote neuronal survival.
Dopamine Modulation:
The primary mechanism of action of rasagiline is the selective and irreversible inhibition of MAO-B nih.gov. This enzyme is a key component in the metabolic degradation of dopamine in the brain rasagiline.com. By inhibiting MAO-B, rasagiline effectively increases the synaptic availability of dopamine, thereby compensating for the dopaminergic deficit characteristic of Parkinson's disease nih.govresearchgate.net. Subchronic administration of rasagiline to normal rats has been shown to increase extracellular dopamine levels in the striatum nih.gov. This elevation in dopamine is thought to be a key contributor to the anti-Parkinsonian effects observed in human patients nih.govresearchgate.net.
Protein Interactions:
Beyond its enzymatic inhibition, rasagiline has been shown to exert neuroprotective effects through the modulation of several key proteins and signaling pathways.
Bcl-2 Family Proteins: Rasagiline has been demonstrated to possess anti-apoptotic properties by modulating the expression of the Bcl-2 family of proteins alzdiscovery.orgrasagiline.comrasagiline.com. In cellular models, rasagiline treatment has been shown to increase the mRNA levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL rasagiline.com. Furthermore, in a mouse model of Parkinson's disease, rasagiline treatment led to an increase in the expression of BAG2 and BAG5 proteins, which are known to interact with Bcl-2 and are implicated in neuroprotection nih.gov. This upregulation of pro-survival proteins contributes to the stabilization of the mitochondrial membrane and the prevention of apoptotic cell death rasagiline.comnih.gov.
Protein Kinase C (PKC): In vivo studies in mice have shown that administration of rasagiline can up-regulate the levels of phosphorylated PKC, specifically the alpha and epsilon isozymes, in the hippocampus nih.govresearchgate.net. PKC is a family of enzymes involved in various signal transduction pathways, and its activation by rasagiline is linked to the regulation of amyloid precursor protein (APP) processing and may play a role in its neuroprotective activity and effects on neuronal plasticity nih.govresearchgate.net.
Tyrosine Kinase Receptor (Trk) Signaling Pathway: Rasagiline has been found to activate the tyrosine kinase receptor (Trk) signaling pathway, which is typically responsive to neurotrophic factors like brain-derived neurotrophic factor (BDNF) nih.govnih.govresearchgate.net. In post-MPTP-induced parkinsonian mouse models, rasagiline treatment induced the activation of downstream effectors of the Trk pathway, including phosphatidylinositol 3-kinase (PI3K) and Akt nih.govnih.gov. This activation of the Ras-PI3K-Akt survival pathway is believed to be a significant contributor to the neurorescue and neurorestorative effects of rasagiline on dopaminergic neurons nih.govnih.govresearchgate.net. Interestingly, recent research has shown that the Parkinson's-associated protein alpha-synuclein can block TrkB (a type of Trk receptor) activity, and rasagiline can disrupt this interaction, thereby restoring the neuroprotective effects of BDNF scienceofparkinsons.com.
Table 2: Key Protein Interactions and Mechanistic Effects of Rasagiline
| Protein/Pathway | Effect of Rasagiline | Implication | Reference |
|---|---|---|---|
| MAO-B | Irreversible inhibition | Increased synaptic dopamine | nih.gov |
| Bcl-2 and Bcl-xL | Upregulation of mRNA levels | Anti-apoptotic effect | rasagiline.com |
| BAG2 and BAG5 | Increased protein expression | Neuroprotection | nih.gov |
| Protein Kinase C (PKC) | Upregulation of phosphorylated forms | Modulation of APP processing, neuroprotection | nih.govresearchgate.net |
| Trk Signaling Pathway | Activation of PI3K and Akt | Neurorescue and neurorestoration | nih.govnih.gov |
| Alpha-synuclein - TrkB Interaction | Disruption of interaction | Restoration of BDNF neuroprotective activity | scienceofparkinsons.com |
Metabolism and Biotransformation Pathways in Preclinical Contexts
Identification of Primary Metabolic Enzymes and Corresponding Pathways
Preclinical studies have established that rasagiline (B1678815) is almost entirely eliminated through oxidative metabolism, which precedes the renal excretion of its conjugated metabolites. nih.gov The primary routes of metabolism are dependent on the cytochrome P450 (CYP) system. drugbank.com
Cytochrome P450 (CYP1A2) Mediated Biotransformations
In vitro and in vivo research has consistently identified the Cytochrome P450 1A2 (CYP1A2) isoenzyme as the principal catalyst in the metabolism of rasagiline. nih.govmdpi.comnih.gov This enzyme is responsible for initiating the biotransformation cascade that leads to the formation of various metabolites. nih.govxenotech.com The significant role of CYP1A2 is underscored by observations that strong inhibitors of this enzyme can substantially increase the systemic exposure to rasagiline. xenotech.com
Genetic variations within the CYP1A2 gene can influence the rate of rasagiline metabolism. Studies have shown that individuals with certain CYP1A2 variants, which lead to faster enzyme activity, exhibit significantly increased systemic metabolism of the drug. nih.govpjms.org.pk This highlights the dominant role of CYP1A2 in the clearance of rasagiline.
Table 1: Key Findings on CYP1A2-Mediated Rasagiline Metabolism
| Study Focus | Key Findings | Reference |
|---|---|---|
| Enzyme Identification | In vitro studies identified CYP1A2 as the major isoenzyme involved in rasagiline metabolism. | drugbank.com |
| In Vivo Confirmation | Metabolic conversion in vivo is primarily handled by hepatic CYP1A2. | nih.gov |
| Genetic Influence | Systemic metabolism of rasagiline is significantly increased in individuals with fast-metabolizing CYP1A2*AA variants. | nih.govpjms.org.pkbirmingham.ac.ukresearchgate.net |
N-Dealkylation and Hydroxylation Processes
The primary Phase I metabolic pathways for rasagiline are N-dealkylation and hydroxylation. nih.govmdpi.com The N-dealkylation process, catalyzed by CYP450 enzymes, typically involves the hydroxylation of the carbon atom adjacent to the nitrogen in an alkyl group. semanticscholar.orgnih.gov This initial step forms an unstable intermediate that spontaneously decomposes, yielding a dealkylated metabolite and an aldehyde. semanticscholar.orgmdpi.com In the case of rasagiline, N-dealkylation of the propargyl group is a key step in the formation of its primary metabolite. nih.govmdpi.com
Hydroxylation, another critical pathway, involves the addition of a hydroxyl group to the indan (B1671822) ring structure of the molecule. This process also contributes to the formation of several downstream metabolites. nih.gov
Glucuronidation and Other Phase II Conjugation Reactions
Following Phase I oxidative reactions, rasagiline and its metabolites undergo Phase II conjugation reactions, which facilitate their elimination from the body. nih.gov The most significant Phase II pathway is glucuronide conjugation. drugbank.com This process, mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the parent drug or its metabolites. uomus.edu.iqdrughunter.com The addition of this polar group greatly increases the water solubility of the compounds, making them readily excretable via the urine. uomus.edu.iqresearchgate.net Glucuronidation is the major elimination pathway for rasagiline and its various metabolic products. drugbank.com Other potential, though less characterized, Phase II reactions may include sulfation. nih.gov
Elucidation and Characterization of Preclinical Metabolites
The identification and structural characterization of metabolites are fundamental to understanding the complete disposition of a drug. Through various analytical techniques, researchers have identified several key metabolites of rasagiline in preclinical models.
Structural Identification of Major and Minor Metabolic Products
The principal metabolite of rasagiline identified in preclinical studies is 1-aminoindan, also referred to as S1-1-aminoindane or 1(R)-aminoindan. nih.govnih.govrasagiline.com This major metabolic product is formed through the N-dealkylation of the parent compound. nih.govmdpi.com
In addition to the primary metabolite, other minor metabolic products have been identified. These are primarily the result of hydroxylation at different positions on the indan ring structure. The three major metabolites that have been characterized are:
1-aminoindan (AI)
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI)
3-hydroxy-1-aminoindan (3-OH-AI) nih.gov
Table 2: Identified Preclinical Metabolites of Rasagiline
| Metabolite Name | Abbreviation | Formation Pathway | Classification | Reference |
|---|---|---|---|---|
| 1-Aminoindan | AI | N-Dealkylation | Major | nih.govnih.govnih.govrasagiline.com |
| 3-hydroxy-N-propargyl-1-aminoindan | 3-OH-PAI | Hydroxylation | Major/Minor | nih.gov |
Comparative Metabolic Profiling Using Labeled Standards
The use of stable isotope-labeled standards, such as Rasagiline-13C3 Hydrochloride, is essential for accurate and precise quantitative analysis in metabolic and pharmacokinetic studies. researchgate.netdoaj.org In these studies, a known quantity of the labeled compound is used as an internal standard. researchgate.net
During analysis with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the labeled standard co-elutes with the unlabeled analyte. nih.govresearchgate.net Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same extraction efficiency and ionization effects in the mass spectrometer. However, it is distinguishable by its higher mass. medchemexpress.com By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, precise quantification of the parent drug and its metabolites in biological samples can be achieved. researchgate.netisotope.com This approach is crucial for developing a comprehensive understanding of the drug's metabolic profile and disposition. semanticscholar.org
Application of 13C Labeling for Tracing Metabolic Fates and Flux
The use of stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful technique in preclinical drug metabolism studies to trace the metabolic fate of a compound and understand its metabolic flux. While specific preclinical studies detailing the use of Rasagiline-¹³C₃ Hydrochloride as a tracer for metabolic pathway elucidation are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand how such studies would be designed and the nature of the data they would yield. Rasagiline-¹³C₃ is most commonly referenced in the literature as an internal standard for the quantitative analysis of rasagiline in biological samples.
In a typical preclinical study utilizing ¹³C-labeled rasagiline, the compound would be administered to animal models such as rats. Biological samples, including plasma, urine, and feces, would be collected at various time points. These samples would then be analyzed using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.
The key advantage of using Rasagiline-¹³C₃ is that the ¹³C atoms act as a tracer, allowing for the unambiguous identification of the parent compound and its metabolites from the complex mixture of endogenous molecules in biological samples. The mass of any metabolite derived from Rasagiline-¹³C₃ will be increased by three mass units compared to its unlabeled counterpart, making it easily distinguishable by mass spectrometry.
This approach enables researchers to:
Identify and structurally characterize novel metabolites: By tracking the ¹³C label, even minor metabolites can be detected and their structures elucidated.
Quantify the relative abundance of different metabolites: The intensity of the mass spectral signals for the ¹³C-labeled metabolites can be used to determine their concentrations, providing insights into the major and minor metabolic pathways.
Determine metabolic flux: By analyzing the rate of formation and elimination of ¹³C-labeled metabolites over time, researchers can model the kinetics of the different biotransformation pathways. This helps in understanding how quickly the drug is metabolized and which pathways are most active.
Investigate potential metabolic switching: In different physiological or pathological conditions, the relative importance of metabolic pathways can change. ¹³C-labeling studies can reveal such shifts in metabolism.
The data generated from such a study would allow for the construction of a detailed metabolic map for rasagiline. The following table illustrates the type of quantitative data that could be obtained from a preclinical study in rats using Rasagiline-¹³C₃, showing the hypothetical distribution of the parent compound and its major metabolites in plasma 24 hours after administration.
| Compound | Hypothetical Plasma Concentration (ng/mL) at 24h | Percentage of Total ¹³C-Labeled Species |
|---|---|---|
| Rasagiline-¹³C₃ | 5.2 | 10% |
| (R)-1-Aminoindan-¹³C₃ | 36.4 | 70% |
| Other ¹³C₃-Metabolites | 10.4 | 20% |
Emerging Research Avenues and Methodological Advancements
Integration of Rasagiline-13C3 Hydrochloride with Bioorthogonal Ligation Techniques (e.g., Click Chemistry)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. nih.govacs.org This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097), enabling the specific tagging and analysis of biomolecules. nih.gov
Rasagiline (B1678815) contains a propargylamine (B41283) group, which features a terminal alkyne. medchemexpress.comresearchgate.net This alkyne serves as a "handle" for bioorthogonal ligation. Consequently, Rasagiline-13C3 Hydrochloride, which combines this reactive group with a stable isotope label, is not just an analytical standard but also a potential click chemistry reagent. medchemexpress.com
The propargylamine moiety in rasagiline is crucial for its mechanism of action, as it forms a covalent adduct with the flavin cofactor of monoamine oxidase B (MAO-B). nih.gov This irreversible inhibition mechanism can be harnessed to design activity-based protein profiling (ABPP) probes to study MAO activity and specificity. ABPP is a powerful chemical proteomic technology for assessing the functional state of enzymes within complex biological samples. nih.govnih.gov
The design of such probes based on the rasagiline scaffold involves two key features: the reactive propargylamine group and a second reporter tag for detection. A common strategy involves synthesizing a molecule that retains the core structure responsible for enzyme binding but adds a linker arm terminating in another bioorthogonal handle, typically an alkyne or azide. nih.gov
For instance, a research probe inspired by irreversible MAO inhibitors like rasagiline can be synthesized. The process could start with a reductive amination to introduce the propargylamine group onto a core scaffold. Subsequently, a linker containing a terminal alkyne can be attached via a reaction like the Mitsunobu reaction. nih.gov This provides a bifunctional probe: one alkyne (the propargylamine) to bind the enzyme and a second alkyne to "click" to a reporter molecule. The incorporation of a 13C3 label into the propargyl group of this probe would allow for its precise quantification and differentiation in mass spectrometry-based analyses.
The true power of designing probes like a modified Rasagiline-13C3 is realized through bioconjugation. Once the probe has bound to its target enzyme (e.g., MAO-B) within a cellular lysate, the terminal alkyne handle is available for a click reaction. Researchers can then introduce a reporter molecule that has a corresponding azide group. acs.org
This reporter can be:
A Fluorophore (e.g., Rhodamine or BODIPY azide): This allows for the visualization of the target protein via fluorescence microscopy or its quantification in-gel. asm.orgmdpi.com
An Affinity Tag (e.g., Biotin-azide): This enables the selective enrichment and pull-down of the probe-enzyme complex from the proteome using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry. acs.org
This ABPP approach, facilitated by the click chemistry-compatible handle of a rasagiline-based probe, serves as a powerful research tool. It can be used in competition experiments to determine the potency and selectivity of other unlabeled inhibitor candidates in a complex biological matrix, providing crucial data during the early stages of drug discovery. nih.govmdpi.com The stable isotope label (13C3) on the probe would further enhance quantitative analyses, allowing for the multiplexed comparison of enzyme activity across different states.
Innovations in Stable Isotope Labeling Synthesis for Complex Pharmaceutical Compounds
The synthesis of isotopically labeled compounds is essential for drug discovery and development, providing critical tools for metabolism studies and quantitative analysis. mdpi.com The growing complexity of pharmaceutical molecules necessitates continuous innovation in labeling synthesis to improve efficiency, cost-effectiveness, and precision. nih.gov
Recent advancements in the field include:
Late-Stage Functionalization: This approach introduces isotopes into a molecule at one of the final steps of the synthesis. This is highly advantageous as it avoids the need to carry expensive isotopic labels through a lengthy multi-step synthesis. Direct hydrogen isotope exchange (HIE) is a key technique in this area. biorxiv.org
Flow Chemistry: Using continuous-flow reactors instead of traditional batch synthesis offers precise control over reaction parameters like temperature and time, leading to improved yields, better mixing, and enhanced safety, all of which are beneficial for isotope labeling reactions. biorxiv.org
Automation and Digitization: Automated synthesizers are increasingly being adopted to handle both stable and radioactive isotopes, improving reproducibility, throughput, and operator safety. mdpi.com
Biocatalysis: The use of enzymes for isotopic incorporation offers high regio- and stereoselectivity that can be difficult to achieve with traditional chemical methods, expanding the range of complex labeled compounds that can be synthesized. mdpi.com
These innovations are making the synthesis of complex labeled pharmaceuticals like Rasagiline-13C3 Hydrochloride more efficient and scalable, supporting the growing demand for these critical research tools. mdpi.com
Future Perspectives in Quantitative Proteomics and Metabolomics Through Stable Isotope Labeling
Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics and metabolomics. probes-drugs.orgopenaccessjournals.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have become the gold standard for accurate protein quantification. medchemexpress.com In SILAC, cells are grown in media containing "heavy" (e.g., 13C or 15N labeled) or "light" (normal) amino acids. The proteomes can then be mixed, and the relative abundance of proteins between samples can be determined by the ratio of heavy to light peptide signals in the mass spectrometer. acs.orgresearchgate.net
Emerging trends and future perspectives include:
Super-SILAC: This technique extends the power of SILAC to tissues and clinical samples that cannot be metabolically labeled. It uses a "spike-in" standard composed of a mixture of several SILAC-labeled cell lines, which serves as a universal reference for accurate quantification across multiple unlabeled patient samples. asm.orgprobes-drugs.org
Pulsed SILAC (pSILAC): This dynamic labeling method monitors the rate of incorporation of heavy labels over time, allowing researchers to study protein synthesis and degradation rates, providing a temporal dimension to proteomic analysis. acs.orgresearchgate.net
Multiplexing: The development of new labeling reagents and advanced mass spectrometry allows for the simultaneous comparison of more samples, increasing throughput and statistical power. researchgate.net
Isotopically labeled small molecules like Rasagiline-13C3 Hydrochloride play a vital role in these fields, not only as standards for quantifying the drug itself but also as tools to probe its effect on the proteome and metabolome. By using such labeled compounds, researchers can gain detailed insights into a drug's mechanism of action, identify on- and off-target effects, and discover biomarkers for therapeutic efficacy. openaccessjournals.comresearchgate.net The integration of labeled probes with advanced quantitative proteomics workflows promises to continue accelerating our understanding of complex diseases and the development of next-generation therapeutics. openaccessjournals.com
Q & A
Q. What are the validated methods for synthesizing and characterizing Rasagiline-13C3 Hydrochloride for research purposes?
Rasagiline-13C3 Hydrochloride is typically synthesized via isotopic labeling of the parent compound using ¹³C-enriched precursors. Key steps include purification via high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity (>99%) and structural integrity. Critical parameters include solvent selection (e.g., N-methyl-2-pyrrolidone for solubility) and reaction conditions to avoid isotopic dilution .
Q. Which analytical techniques are recommended for quantifying Rasagiline-13C3 Hydrochloride in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the compound’s isotopic label to distinguish it from endogenous molecules. Method validation should include calibration curves (1–100 ng/mL range), precision (CV <15%), and recovery rates (>80%). The compound’s use as an internal standard requires matching ionization efficiency with the unlabeled analog to minimize matrix effects .
Q. How does Rasagiline-13C3 Hydrochloride function as a selective MAO-B inhibitor?
Rasagiline-13C3 irreversibly binds to monoamine oxidase B (MAO-B) via covalent modification of the enzyme’s FAD cofactor, with an IC₅₀ of 4.43 nM for rat brain MAO-B. Its selectivity over MAO-A (IC₅₀ = 412 nM) arises from structural differences in the active site, particularly the hydrophobic substrate-binding pocket accommodating the indane ring .
Q. What is the role of Rasagiline-13C3 Hydrochloride as an internal standard in pharmacokinetic studies?
The ¹³C3 label enables precise quantification by MS, eliminating interference from endogenous compounds or metabolites. Researchers should ensure the internal standard co-elutes with the analyte and validate its stability under extraction conditions (e.g., pH, temperature) to maintain accuracy in tissue distribution or plasma clearance assays .
Advanced Research Questions
Q. How do isotopic substitutions in Rasagiline-13C3 Hydrochloride influence MAO-B binding kinetics compared to the unlabeled form?
The ¹³C3 label may subtly alter binding kinetics due to isotopic mass effects, potentially affecting enzyme-substrate hydrogen bonding or van der Waals interactions. Researchers should compare Michaelis-Menten constants (Kₘ) and inhibition constants (Kᵢ) using stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to quantify these differences .
Q. What experimental strategies resolve discrepancies in MAO-B inhibition data between in vitro and in vivo models?
Discrepancies often arise from differences in enzyme sources (recombinant vs. tissue-derived), assay conditions (e.g., pH, cofactors), or bioavailability. To address this:
Q. How can Rasagiline-13C3 Hydrochloride be utilized in metabolic flux analysis for Parkinson’s disease models?
The isotopic label allows tracking of metabolic byproducts (e.g., ¹³C-labeled aminoindan) via LC-MS. Design studies with timed sampling of cerebrospinal fluid or brain tissue to map metabolic pathways and identify competing enzymatic pathways (e.g., CYP450-mediated oxidation) .
Q. What formulation challenges arise when developing controlled-release systems for Rasagiline-13C3 Hydrochloride?
Poly(lactic-co-glycolic acid) (PLGA)-based in situ gels require optimization of polymer ratios (e.g., 75:25 lactide:glycolide) to achieve sustained release over 14–28 days. Key parameters include encapsulation efficiency (>90%), burst release minimization (<20% in 24h), and stability under physiological pH .
Q. How can researchers distinguish competitive vs. non-competitive inhibition mechanisms of Rasagiline-13C3 Hydrochloride on MAO-B?
Perform Lineweaver-Burk plots with varying substrate (e.g., benzylamine) concentrations. A competitive inhibitor increases apparent Kₘ without affecting Vₘₐₓ, whereas non-competitive inhibition reduces Vₘₐₓ. Rasagiline-13C3’s irreversible binding typically shows non-linear kinetics, requiring pre-incubation assays to assess time-dependent inhibition .
Q. What cross-reactivity risks exist between Rasagiline-13C3 Hydrochloride and MAO-A in human neural tissue?
While selectivity is high (93-fold for MAO-B), cross-reactivity can occur at elevated doses. Use immunohistochemistry or activity-based protein profiling to confirm target engagement in human brain slices. Co-administer MAO-A inhibitors (e.g., clorgyline) in control experiments to isolate MAO-B-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
